6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Description
This compound features a pyridine-3-carbonitrile core linked via a piperazine group to a 6-ethyl-2-methylpyrimidine moiety. Its structure is optimized for interactions with biological targets, particularly kinases, due to the dual heterocyclic system (pyridine and pyrimidine) and the piperazine linker, which enhances conformational flexibility and solubility. The ethyl and methyl substituents on the pyrimidine ring contribute to lipophilicity and steric effects, influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-3-15-10-17(21-13(2)20-15)23-8-6-22(7-9-23)16-5-4-14(11-18)12-19-16/h4-5,10,12H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEDKZGTYHCOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and pyridine intermediates, followed by the formation of the piperazine ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a suitable solvent and catalyst, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Substituted Analogs
a) 6-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Structural Difference : Cyclopropyl group replaces the ethyl group at the pyrimidine 6-position.
- However, reduced lipophilicity compared to the ethyl group could lower membrane permeability .
b) 6-[4-(6-Cyclopropyl-2,5-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile (CAS 2549028-12-6)
- Structural Difference : Additional methyl group at pyrimidine 5-position.
- Impact : Increased steric bulk may enhance binding pocket occupancy, but could also hinder solubility. The dimethylpyrimidine motif is common in kinase inhibitors to optimize ATP-binding site interactions .
c) 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS 2640845-93-6)
- Structural Difference: Chlorine at pyridine 5-position and dimethylamino group at pyrimidine 2-position.
- Impact: Chlorine’s electron-withdrawing effect may enhance metabolic stability.
Aryl-Substituted Piperazine Analogs
a) 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile
- Structural Difference : 4-Fluorophenyl replaces the pyrimidine group.
- Impact : The aromatic system favors π-π stacking interactions, but the absence of pyrimidine may reduce specificity for kinases reliant on pyrimidine-based inhibitors (e.g., RET kinase). Fluorine enhances electronegativity and bioavailability .
b) 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile (CAS 1016864-49-5)
- Structural Difference : 3-Methylphenyl substituent on piperazine.
- However, this modification may shift target preference from kinases to GPCRs or serotonin receptors .
Heterocyclic Hybrid Analogs
a) 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile
- Structural Difference : Thiophene at pyridine 6-position and phenyl at pyridine 4-position.
- Impact: Thiophene’s sulfur atom facilitates metal coordination in enzyme active sites.
b) 6-(2-Hydroxy-2-methylpropoxy)-4-(6-(3-methylpiperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile (Selpercatinib degradation product)
- Structural Difference : Pyrazolo[1,5-a]pyridine core replaces pyridine, with a hydroxypropoxy side chain.
- Impact : The pyrazole ring enhances metabolic stability, while the hydroxypropoxy group improves aqueous solubility. This structural class is prominent in FDA-approved RET inhibitors like Selpercatinib .
Structural and Pharmacokinetic Comparison Table
*Estimated values based on structural analogs; exact data may vary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
